![molecular formula C24H21NO5 B7859855 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B7859855.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.43 g/mol (calculated based on structural analogs) .
Biological Activity
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid , commonly referred to as Fmoc-L-Tyr(OH)-OH, is a derivative of tyrosine characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N2O4 with a molecular weight of approximately 365.39 g/mol. The structural representation is as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Fmoc-L-Tyr(OH)-OH against various pathogens. The compound was tested against a range of bacteria and fungi, including multidrug-resistant strains.
Table 1: Antimicrobial Activity of Fmoc-L-Tyr(OH)-OH
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |
Vancomycin-resistant Enterococcus faecalis (VRE) | 8 µg/mL |
Escherichia coli | 32 µg/mL |
Candida auris | 64 µg/mL |
These results suggest that Fmoc-L-Tyr(OH)-OH exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
In addition to its antimicrobial properties, Fmoc-L-Tyr(OH)-OH has been investigated for its anticancer potential. The compound was evaluated in vitro against several cancer cell lines.
Table 2: Anticancer Activity of Fmoc-L-Tyr(OH)-OH
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 25 |
HeLa (Cervical cancer) | 30 |
A549 (Lung cancer) | 20 |
The IC50 values indicate that Fmoc-L-Tyr(OH)-OH has moderate cytotoxic effects on these cancer cell lines, which could be attributed to its ability to induce apoptosis and inhibit cell proliferation .
The biological activity of Fmoc-L-Tyr(OH)-OH may be linked to its interactions with specific biological macromolecules. Studies suggest that the compound can bind to enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular processes.
Case Study: Interaction with Enzymes
A study demonstrated that Fmoc-L-Tyr(OH)-OH inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could explain its anticancer effects, as DHFR is a target for many chemotherapeutic agents .
Scientific Research Applications
Peptide Synthesis
Fmoc-4-hydroxyphenylalanine is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is crucial for synthesizing complex peptides that may have therapeutic applications.
Drug Development
The compound's structural features allow it to be incorporated into peptide-based drugs. Research has demonstrated that peptides containing Fmoc-4-hydroxyphenylalanine exhibit improved stability and bioactivity, making them suitable candidates for drug development targeting various diseases, including cancer and metabolic disorders.
Bioconjugation
Fmoc-4-hydroxyphenylalanine can be used in bioconjugation strategies to attach peptides to other biomolecules, such as antibodies or nucleic acids. This application is significant in the development of targeted therapies and diagnostic tools.
Case Study 1: Anticancer Peptide Development
A study explored the incorporation of Fmoc-4-hydroxyphenylalanine into a peptide designed to target cancer cells selectively. The resultant peptide demonstrated enhanced binding affinity to cancer cell receptors compared to its non-modified counterparts, indicating the potential for developing targeted anticancer therapies.
Case Study 2: Peptide-Based Vaccines
Research has also focused on using Fmoc-4-hydroxyphenylalanine in the design of peptide-based vaccines. By modifying peptide epitopes with this amino acid, scientists were able to enhance immune responses in preclinical models, showcasing its applicability in vaccine development.
Data Table: Comparison of Applications
Application Area | Description | Benefits |
---|---|---|
Peptide Synthesis | Used as a building block in SPPS | Facilitates the formation of complex peptides |
Drug Development | Incorporated into therapeutic peptides | Improved stability and bioactivity |
Bioconjugation | Attaches peptides to biomolecules for targeted therapies | Enhances specificity and efficacy |
Vaccine Development | Modifies peptide epitopes for improved immune response | Potential for more effective vaccines |
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids with diverse aryl or alkyl substituents on the β-carbon. Below is a detailed comparison with structurally related analogs:
Substituent-Specific Comparisons
Aromatic Substituents
Heterocyclic and Alkyl Substituents
Physical Properties
- Purity: Most analogs exhibit ≥95% purity (HPLC), with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid achieving 99.76% purity .
- Solubility: Compounds with polar substituents (e.g., -OH, -NO₂) show higher solubility in polar solvents (DMF, DMSO) compared to hydrophobic analogs (e.g., o-tolyl) .
- Melting Points: Derivatives like 2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid melt at 116–117°C, while bulkier substituents (e.g., 4-isopropylphenyl) reduce crystallinity .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125700-34-7 |
Source
|
Record name | 125700-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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